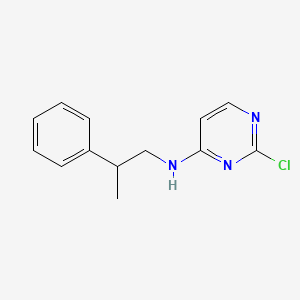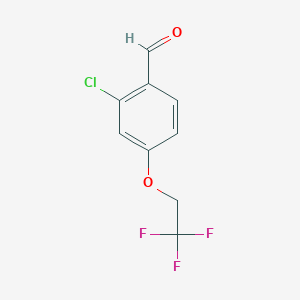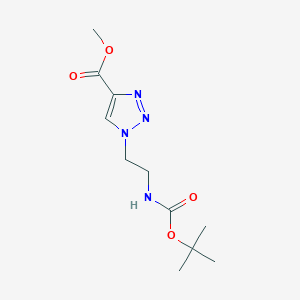
methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction . The synthesis process can be optimized by using various bases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the reactive triazole ring and the Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and other physical properties would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazoles, including methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate, are pivotal in the pharmaceutical industry for creating new drugs with various therapeutic activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The versatility in the structural variations of triazoles allows for the synthesis of compounds with targeted biological activities. For instance, the review by Ferreira et al. (2013) highlights the significance of 1H-1,2,3-triazole derivatives in patent applications for new drugs, emphasizing the need for efficient synthesis methods that align with green chemistry principles to address emerging health challenges and drug resistance issues (Ferreira et al., 2013).
Green Chemistry and Synthesis
The synthesis of triazole derivatives, including those similar to this compound, is moving towards more eco-friendly and sustainable methods. Eco-friendly procedures, such as the use of water as a solvent, microwave irradiation, and the employment of biodegradable catalysts, have been developed to improve the efficiency and environmental impact of triazole synthesis. These advancements are crucial for reducing the ecological footprint of chemical synthesis while maintaining high yields and product purity. The review by de Souza et al. (2019) discusses recent eco-friendly methods for the click synthesis of 1,2,3-triazoles, highlighting innovations in catalysts and reaction conditions that offer benefits such as reduced reaction times and easier work-up processes (de Souza et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group in organic synthesis, particularly for the protection of amino groups . The Boc group can be removed under mild acidic conditions to reveal the free amine , which can then interact with its targets.
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical pathways .
Pharmacokinetics
The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature interactions with biological targets .
Result of Action
The removal of the boc group and the subsequent interactions of the free amine with its targets could lead to various biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group is typically performed under mild acidic conditions . Therefore, the pH of the environment could significantly impact the compound’s action. Additionally, temperature and the presence of other chemical species could also influence the compound’s stability and interactions with its targets .
Biochemische Analyse
Biochemical Properties
Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and esterases, due to its ester functional group. The interaction with proteases can lead to the cleavage of the ester bond, resulting in the release of the triazole moiety. Additionally, the tert-butoxycarbonyl (Boc) group can be selectively removed under mild conditions, making it a useful protecting group in peptide synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of specific enzymes involved in signal transduction. For example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact gene expression and cellular metabolism, resulting in changes in cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for certain enzymes by mimicking the natural substrate and occupying the active site. This binding interaction can prevent the enzyme from catalyzing its normal reaction, thereby modulating the biochemical pathway in which the enzyme is involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it can continuously modulate enzyme activity and cell signaling pathways over extended periods .
Eigenschaften
IUPAC Name |
methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)12-5-6-15-7-8(13-14-15)9(16)18-4/h7H,5-6H2,1-4H3,(H,12,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXMOMHFLRXQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


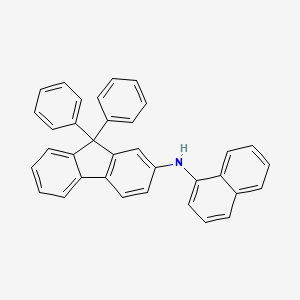



![1,1-Difluorospiro[2.5]octan-6-one](/img/structure/B1433766.png)
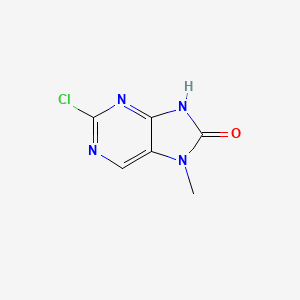

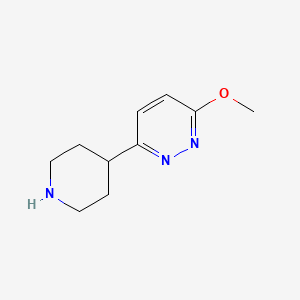
![methyl 5-bromo-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B1433775.png)

